3-(4-chlorophenyl)-1-(6-chloro-2-pyridinyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine
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Description
3-(4-chlorophenyl)-1-(6-chloro-2-pyridinyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine is a useful research compound. Its molecular formula is C18H9Cl2F3N4 and its molecular weight is 409.19. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Molecular Structure
Research efforts have been directed towards synthesizing and understanding the molecular structure of compounds similar to 3-(4-chlorophenyl)-1-(6-chloro-2-pyridinyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine. The synthesis of novel pyrazolo[3,4-b]pyridine products through the condensation of pyrazole-5-amine derivatives and activated carbonyl groups in refluxing acetic acid has been reported. This method yields N-fused heterocycle products efficiently, highlighting the compound's relevance in creating new chemical entities with potential applications in various fields, including pharmaceuticals and materials science (Ghaedi et al., 2015).
Optical and Electronic Properties
The optical and electronic properties of pyrazolo[3,4-b]pyridine derivatives have been studied, showcasing their potential in fabricating devices with specific optical functions. For instance, the structural, optical, and diode characteristics of two pyridine derivatives have been investigated, revealing their monoclinic polycrystalline nature and indirect allowed optical energy gaps. These findings suggest applications in the development of heterojunctions and photosensors, indicating the compound's utility in electronic and optoelectronic devices (Zedan et al., 2020).
Luminescence and Sensing Applications
Compounds bearing the pyrazolo[3,4-b]pyridine moiety have also been explored for their luminescent properties and potential as chemical sensors. A study on a sol–gel film functionalized with a luminescent organometallic complex demonstrated the development of a luminescent pH sensor capable of responding over a wide pH range. This application underscores the versatility of the chemical framework in sensor technology, offering avenues for creating responsive materials based on changes in environmental conditions (Lam et al., 2000).
Antimicrobial and Antioxidant Activity
Research into pyrazolo[3,4-b]pyridine derivatives has extended into the biological domain, with studies evaluating their antimicrobial and antioxidant activities. Novel pyridine and fused pyridine derivatives have been synthesized and assessed for their antimicrobial efficacy, revealing moderate to good binding energies towards specific target proteins. These findings highlight the potential of such compounds in the development of new therapeutic agents with antimicrobial properties (Flefel et al., 2018).
Properties
IUPAC Name |
3-(4-chlorophenyl)-1-(6-chloropyridin-2-yl)-6-(trifluoromethyl)pyrazolo[4,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Cl2F3N4/c19-12-6-4-10(5-7-12)16-17-13(8-11(9-24-17)18(21,22)23)27(26-16)15-3-1-2-14(20)25-15/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSASHCKVRRNXKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)N2C3=C(C(=N2)C4=CC=C(C=C4)Cl)N=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Cl2F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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